2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid
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Overview
Description
2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid is a chemical compound with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol . This compound is characterized by the presence of an oxane ring, an aminomethyl group, and a hydroxyacetic acid moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid typically involves the reaction of oxane derivatives with aminomethyl groups under controlled conditions. One common method involves the use of protective groups to ensure the selective formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid is utilized in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanoic acid: Similar structure but with a propanoic acid moiety.
Uniqueness
2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and industrial processes .
Properties
Molecular Formula |
C8H15NO4 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-[3-(aminomethyl)oxan-3-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H15NO4/c9-4-8(6(10)7(11)12)2-1-3-13-5-8/h6,10H,1-5,9H2,(H,11,12) |
InChI Key |
MFSQHYBEFVGXAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(CN)C(C(=O)O)O |
Origin of Product |
United States |
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